![molecular formula C10H13ClFNO2 B581927 (R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride CAS No. 331763-65-6](/img/structure/B581927.png)
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride
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Description
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride, also known as fluorophenylalanine, is a synthetic amino acid derivative used in scientific research. It is a common reagent used in the synthesis of different compounds and has a wide range of applications in the field of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Organic Synthesis
“®-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride” is used in organic synthesis . It’s a building block in the synthesis of various organic compounds .
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . The reaction is advantageous due to its mild and functional group tolerant reaction conditions .
Protease Research
The compound might be used in protease research . Proteases are enzymes that break down proteins and peptides, and they play a crucial role in many biological processes .
properties
IUPAC Name |
(3R)-3-amino-4-(3-fluorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJRPTAKNOUJAW-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661577 |
Source
|
Record name | (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride | |
CAS RN |
331763-65-6 |
Source
|
Record name | (3R)-3-Amino-4-(3-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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